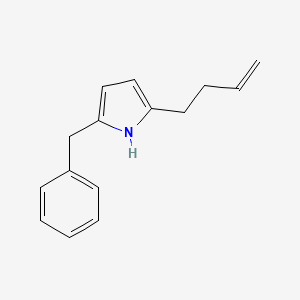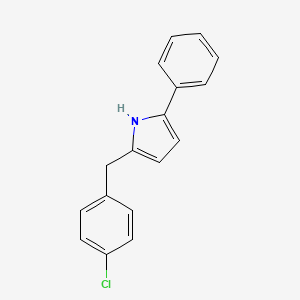
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine (2P4MP56789PHCP) is a cyclic pyrimidine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring of nitrogen atoms and a six-membered ring of carbon atoms. 2P4MP56789PHCP has been studied for its potential applications in the fields of biochemistry and physiology, and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
2P4MP56789PHCP has been found to act as an agonist of the G-protein-coupled receptor GPR17, which is involved in the regulation of cell growth and differentiation. It is believed that 2P4MP56789PHCP binds to GPR17 and activates the receptor, resulting in the activation of downstream signaling pathways. This activation of downstream signaling pathways is believed to be responsible for the observed biochemical and physiological effects of 2P4MP56789PHCP.
Biochemical and Physiological Effects
2P4MP56789PHCP has been found to possess a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of various cancer cell lines, as well as having an inhibitory effect on the growth of various other cell types. It has also been found to have an effect on the regulation of gene expression, as well as having an effect on the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
2P4MP56789PHCP has a number of advantages and limitations for use in laboratory experiments. The main advantage of using 2P4MP56789PHCP in laboratory experiments is its ability to act as an agonist of GPR17, which can be used to study the effects of various compounds on cell physiology. However, 2P4MP56789PHCP also has some limitations, such as its lack of specificity for GPR17 and its inability to penetrate cell membranes.
Future Directions
There are a number of potential future directions for research involving 2P4MP56789PHCP. These include further investigation into its effects on gene expression and cell growth and differentiation, as well as exploring its potential applications in cancer therapy. Additionally, further research could be conducted into the mechanism of action of 2P4MP56789PHCP and its potential interactions with other G-protein-coupled receptors. Finally, further research could be conducted into the potential therapeutic applications of 2P4MP56789PHCP, such as its potential use as an anti-cancer agent.
Synthesis Methods
2P4MP56789PHCP can be synthesized via a condensation reaction between 4-methoxyphenylacetic acid and phenylhydrazine. This reaction is catalyzed by an acid such as hydrochloric acid. The resulting product is a cyclic pyrimidine derivative which is then purified by precipitation and recrystallization.
Scientific Research Applications
2P4MP56789PHCP has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, and has been used in various studies to investigate the effects of various compounds on cell physiology. For example, 2P4MP56789PHCP has been used to study the effects of compounds on the regulation of gene expression, as well as the effects of compounds on the regulation of cell growth and differentiation.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-18-14-12-16(13-15-18)21-19-10-6-3-7-11-20(19)23-22(24-21)17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHMKPQKZCEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9-pentahydro-cycloheptapyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)





![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)





